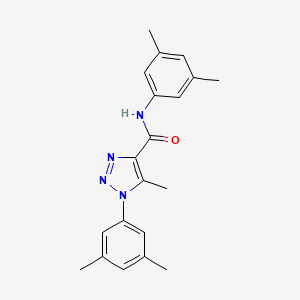

N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Descripción

N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by two 3,5-dimethylphenyl substituents at the 1- and N-positions of the triazole ring, along with a methyl group at position 5. Its structural features, such as the electron-donating methyl groups and lipophilic aromatic rings, suggest relevance in structure-activity relationship (SAR) studies .

Propiedades

Fórmula molecular |

C20H22N4O |

|---|---|

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

N,1-bis(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |

InChI |

InChI=1S/C20H22N4O/c1-12-6-13(2)9-17(8-12)21-20(25)19-16(5)24(23-22-19)18-10-14(3)7-15(4)11-18/h6-11H,1-5H3,(H,21,25) |

Clave InChI |

YNOXOSJCMIMDOU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N,1-bis(3,5-dimetilfenil)-5-metil-1H-1,2,3-triazol-4-carboxamida generalmente implica un proceso de varios pasos:

Formación del anillo de Triazol: El anillo de triazol se puede sintetizar mediante una reacción de cicloadición dipolar 1,3 entre una azida y un alquino. Esta reacción a menudo está catalizada por sales de cobre (I) (CuAAC - Cicloadición Azida-Alquino Catalizada por Cobre).

Introducción de Sustituyentes Aromáticos: Los sustituyentes aromáticos (grupos 3,5-dimetilfenil) se pueden introducir a través de reacciones de sustitución aromática nucleofílica o mediante reacciones de acoplamiento cruzado de Suzuki-Miyaura.

Formación de Carboxamida: El grupo carboxamida generalmente se introduce haciendo reaccionar el derivado de triazol con una amina adecuada en condiciones deshidratantes, a menudo utilizando reactivos como carbodiimidas (por ejemplo, EDCI) o agentes de acoplamiento como HATU.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para el paso de cicloadición, el empleo de catalizadores más eficientes y la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los residuos y el costo.

Análisis De Reacciones Químicas

Tipos de Reacciones

N,1-bis(3,5-dimetilfenil)-5-metil-1H-1,2,3-triazol-4-carboxamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que podría conducir a la formación de ácidos carboxílicos u otros derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4), que pueden reducir el grupo carboxamida a una amina.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución aromática electrófila, como nitración, sulfonación o halogenación, dependiendo de los reactivos y las condiciones utilizadas.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)

Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)

Sustitución: Ácido nítrico (HNO3) para la nitración, ácido sulfúrico (H2SO4) para la sulfonación, halógenos (Cl2, Br2) para la halogenación

Productos Principales

Oxidación: Ácidos carboxílicos, cetonas

Reducción: Aminas

Sustitución: Derivados nitro, sulfonil o halogenados

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the anticancer properties of compounds related to triazole derivatives. For instance, derivatives of triazoles have shown significant growth inhibition in various cancer cell lines. The compound N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 .

Mechanism of Action

The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds that increase the translocation of phosphatidylserine and alter mitochondrial membrane potential have been observed to enhance apoptotic activity .

Agricultural Applications

Pesticidal Properties

Triazole compounds are known for their fungicidal properties. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This action makes them effective against a wide range of fungal pathogens in crops. Research has indicated that triazole derivatives can significantly reduce fungal growth in agricultural settings .

Materials Science

Polymer Additives

N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be used as an additive in polymers to enhance UV stability. The incorporation of triazole compounds into polycarbonate and polyethylene formulations has been shown to improve their resistance to UV degradation .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant PGIs against various cancer cells |

| Agricultural Chemistry | Fungicides | Effective against fungal pathogens |

| Materials Science | UV stabilizers in polymers | Enhanced UV resistance |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine on multiple cancer cell lines. The compound demonstrated high PGIs across several cell lines indicating its potential as a therapeutic agent .

Case Study 2: Agricultural Application

In agricultural trials, triazole-based fungicides were applied to crops affected by fungal infections. The results showed a marked decrease in fungal biomass and improved crop yield compared to untreated controls .

Mecanismo De Acción

El mecanismo de acción de N,1-bis(3,5-dimetilfenil)-5-metil-1H-1,2,3-triazol-4-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de triazol puede formar enlaces de hidrógeno e interacciones π-π con residuos de aminoácidos en los sitios activos de las enzimas, inhibiendo potencialmente su actividad. Los sustituyentes aromáticos pueden mejorar la afinidad de unión a través de interacciones hidrofóbicas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl and triazole rings significantly influence physical and chemical properties. For example:

- Melting Points: Chlorinated analogs, such as 5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b, ), exhibit higher melting points (171–172°C) compared to non-chlorinated derivatives (e.g., 3a: 133–135°C) due to increased molecular symmetry and intermolecular halogen bonding .

Table 1: Comparison of Physical Properties

*Estimated based on substituent contributions.

Herbicidal Potential

The target compound’s triazole-carboxamide scaffold resembles STL017813 (Vitas-M Chemical), which features a 3-(4-chlorophenyl)-2,1-benzoxazol-5-yl group.

Structural Analysis Tools

Crystallographic data for related compounds (e.g., 3a–3p) were likely refined using SHELXL () and visualized via WinGX/ORTEP (). These tools enable precise determination of bond lengths and angles, critical for understanding substituent effects on molecular conformation .

Actividad Biológica

N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. Triazoles are known for their applications in medicinal chemistry, particularly due to their antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The chemical structure of N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be represented as follows:

- Molecular Formula : C16H18N4O

- Molecular Weight : 298.35 g/mol

This compound features a triazole ring that contributes to its pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have exhibited significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a comparative study of triazole derivatives:

- Compound A (related structure) showed IC50 values of 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) cell lines.

- Mechanism of Action : The anticancer activity was attributed to thymidylate synthase inhibition, a crucial enzyme in DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of triazole compounds are well-documented. N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated several triazole derivatives against common pathogens:

- Inhibition Results : Some compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) values were determined for active compounds, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural features. Key findings include:

- Substituents on the Phenyl Ring : The presence of methyl groups in specific positions enhances cytotoxicity.

- Triazole Ring Modifications : Alterations in the triazole moiety can significantly impact both anticancer and antimicrobial activities .

Comparative Analysis of Biological Activities

| Compound | Cell Line Tested | IC50 (μM) | Antimicrobial Activity |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Active against E. coli |

| Compound B | HCT-116 | 2.6 | Active against S. aureus |

| N-bis(3,5-dimethylphenyl) derivative | HepG2 | 1.4 | Moderate activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.